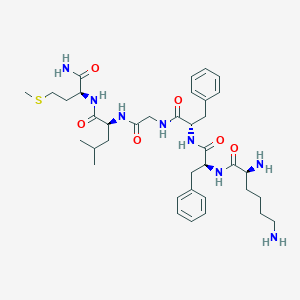![molecular formula C23H24O4 B14728670 3,9-Bis(2-phenylethenyl)-2,4,8,10-tetraoxaspiro[5.5]undecane CAS No. 5703-91-3](/img/structure/B14728670.png)
3,9-Bis(2-phenylethenyl)-2,4,8,10-tetraoxaspiro[5.5]undecane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3,9-Bis(2-phenylethenyl)-2,4,8,10-tetraoxaspiro[5.5]undecane: is a complex organic compound characterized by its unique spiro structure
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 3,9-Bis(2-phenylethenyl)-2,4,8,10-tetraoxaspiro[5.5]undecane typically involves the reaction of appropriate phenylethenyl derivatives with a spiro compound precursor. The reaction conditions often include the use of solvents such as acetonitrile and catalysts to facilitate the formation of the spiro structure .
Industrial Production Methods: Industrial production methods for this compound are not well-documented, but they likely involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques.
化学反应分析
Types of Reactions:
Oxidation: This compound can undergo oxidation reactions, typically using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Substitution reactions may involve reagents such as halogens or alkylating agents.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogens, alkylating agents.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or aldehydes, while reduction could produce alcohols or hydrocarbons .
科学研究应用
Chemistry: In chemistry, 3,9-Bis(2-phenylethenyl)-2,4,8,10-tetraoxaspiro[5.5]undecane is used as a building block for synthesizing more complex molecules. Its unique structure makes it valuable for studying reaction mechanisms and developing new synthetic methodologies .
Biology: In biological research, this compound may be used to investigate its potential as a bioactive molecule. Its interactions with biological targets can provide insights into its mechanism of action and potential therapeutic applications .
Industry: In industry, this compound can be used as an antioxidant or stabilizer in polymer production. Its ability to undergo various chemical reactions makes it versatile for different industrial applications .
作用机制
The mechanism by which 3,9-Bis(2-phenylethenyl)-2,4,8,10-tetraoxaspiro[5.5]undecane exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The spiro structure allows it to fit into specific binding sites, modulating the activity of these targets. This interaction can trigger various biochemical pathways, leading to the compound’s observed effects .
相似化合物的比较
- 3,9-Bis(2,4-dicumylphenoxy)-2,4,8,10-tetraoxa-3,9-diphosphaspiro[5.5]undecane
- 3,9-Bis(octadecyloxy)-2,4,8,10-tetraoxa-3,9-diphosphaspiro[5.5]undecane
Comparison: Compared to these similar compounds, 3,9-Bis(2-phenylethenyl)-2,4,8,10-tetraoxaspiro[5.5]undecane is unique due to its phenylethenyl groups, which confer distinct chemical properties and reactivity. This uniqueness makes it particularly valuable for specific applications in research and industry .
属性
CAS 编号 |
5703-91-3 |
|---|---|
分子式 |
C23H24O4 |
分子量 |
364.4 g/mol |
IUPAC 名称 |
3,9-bis(2-phenylethenyl)-2,4,8,10-tetraoxaspiro[5.5]undecane |
InChI |
InChI=1S/C23H24O4/c1-3-7-19(8-4-1)11-13-21-24-15-23(16-25-21)17-26-22(27-18-23)14-12-20-9-5-2-6-10-20/h1-14,21-22H,15-18H2 |
InChI 键 |
HMECWQPYIWOGEN-UHFFFAOYSA-N |
规范 SMILES |
C1C2(COC(O1)C=CC3=CC=CC=C3)COC(OC2)C=CC4=CC=CC=C4 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



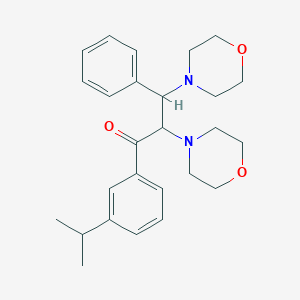
![5-Amino-5-[(dimethylamino)methyl]pyrimidine-2,4,6(1h,3h,5h)-trione](/img/structure/B14728604.png)

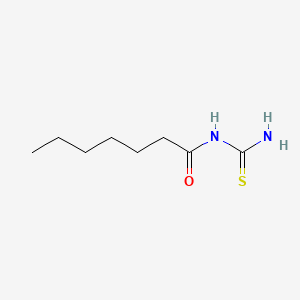
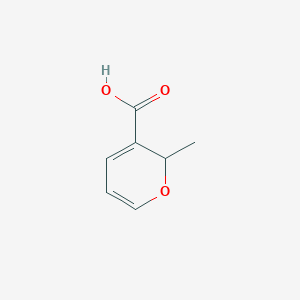


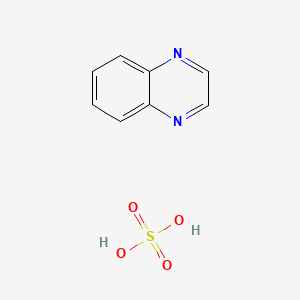
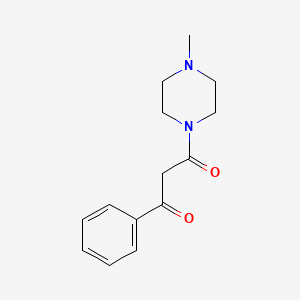
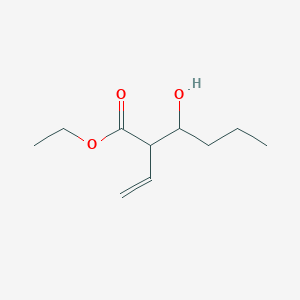
![[5-(2,4-Dioxopyrimidin-1-yl)-2-(trityloxymethyl)oxolan-3-yl] methanesulfonate](/img/structure/B14728648.png)
